molecular formula C19H12N4 B14618916 (9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile CAS No. 60560-77-2

(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile

Katalognummer: B14618916
CAS-Nummer: 60560-77-2
Molekulargewicht: 296.3 g/mol
InChI-Schlüssel: FGUUUOHFLZBDLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile is a chemical compound known for its unique structure and properties. It belongs to the class of carbazole derivatives, which are widely studied for their applications in organic electronics and photonics.

Vorbereitungsmethoden

The synthesis of (9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile typically involves the reaction of 9-ethylcarbazole with ethene-1,1,2-tricarbonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve large-scale synthesis.

Analyse Chemischer Reaktionen

(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Wirkmechanismus

The mechanism by which (9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

(9-Ethyl-9H-carbazol-1-yl)ethene-1,1,2-tricarbonitrile can be compared with other carbazole derivatives, such as:

    (9-Ethyl-9H-carbazol-3-yl)ethene-1,1,2-tricarbonitrile: Similar in structure but with a different position of the ethene group.

    9-Ethylcarbazole: Lacks the ethene-1,1,2-tricarbonitrile group, making it less versatile in certain applications. The uniqueness of this compound lies in its specific structure, which imparts unique electronic and photonic properties, making it valuable for various advanced applications.

Eigenschaften

CAS-Nummer

60560-77-2

Molekularformel

C19H12N4

Molekulargewicht

296.3 g/mol

IUPAC-Name

2-(9-ethylcarbazol-1-yl)ethene-1,1,2-tricarbonitrile

InChI

InChI=1S/C19H12N4/c1-2-23-18-9-4-3-6-14(18)15-7-5-8-16(19(15)23)17(12-22)13(10-20)11-21/h3-9H,2H2,1H3

InChI-Schlüssel

FGUUUOHFLZBDLT-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=CC=CC=C2C3=C1C(=CC=C3)C(=C(C#N)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.